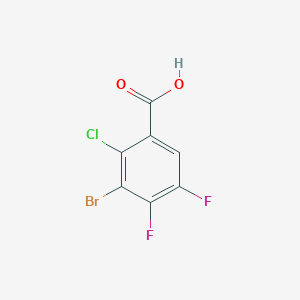

3-Bromo-2-chloro-4,5-difluorobenzoic acid

Descripción general

Descripción

3-Bromo-2-chloro-4,5-difluorobenzoic acid is an aromatic compound that belongs to the class of halogenated benzoic acids. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core. It is widely used in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoic acid typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the bromination of 2-chloro-4,5-difluorobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-chloro-4,5-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures .

Aplicaciones Científicas De Investigación

Chemistry

3-Bromo-2-chloro-4,5-difluorobenzoic acid is primarily utilized as a building block in organic synthesis. Its halogenated structure allows for various substitution reactions, making it valuable for creating more complex chemical entities.

Biological Applications

The compound serves as a precursor for developing biologically active compounds. Its derivatives have shown potential in pharmaceutical applications, particularly in drug development targeting various diseases.

Potential Therapeutic Areas:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains .

- Anticancer Potential: Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Industrial Applications

In industry, this compound is used to produce specialty chemicals and materials with specific properties. Its reactivity allows for the development of agrochemicals and other industrial products.

Antimicrobial Efficacy

A clinical trial assessed the efficacy of a derivative of this compound as a topical antimicrobial agent. Results indicated a significant reduction in bacterial load in infected wounds compared to standard antiseptics .

Herbicidal Applications

Field trials on soybean crops demonstrated that applications of this compound resulted in over 80% control of targeted weed species without harming crop yield. This highlights its potential as an environmentally friendly herbicide alternative .

Cytotoxicity Testing

In vitro studies evaluated the effects of this compound on various cancer cell lines, showing selective targeting of malignant cells while sparing normal cells. This presents a favorable therapeutic index for further development in cancer treatment .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Versatile reactivity in substitution reactions |

| Biology | Precursor for biologically active compounds | Potential antimicrobial and anticancer properties |

| Industry | Production of specialty chemicals | Useful in developing agrochemicals |

| Antimicrobial Efficacy | Topical agent tested on infected wounds | Significant reduction in bacterial load compared to controls |

| Herbicidal Activity | Field trials on soybean crops | Over 80% control of weeds with minimal crop toxicity |

| Cytotoxicity Testing | In vitro studies on cancer cell lines | Selective targeting of malignant cells with promising therapeutic index |

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-chloro-4,5-difluorobenzoic acid involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate biological processes, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4,5-difluorobenzoic acid

- 3-Chloro-4,5-difluorobenzoic acid

- 4-Bromo-2,5-difluorobenzoic acid

Uniqueness

3-Bromo-2-chloro-4,5-difluorobenzoic acid is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Actividad Biológica

3-Bromo-2-chloro-4,5-difluorobenzoic acid is a halogenated benzoic acid derivative notable for its unique combination of bromine, chlorine, and fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its structure allows for various interactions with biological systems, which can be harnessed for therapeutic applications.

The molecular formula of this compound is CHBrClFO, with a molecular weight of approximately 237.00 g/mol. The compound is characterized by the following physical properties:

| Property | Value |

|---|---|

| Density | 1.9 ± 0.1 g/cm³ |

| Boiling Point | 291.3 ± 40.0 °C |

| Melting Point | 118-122 °C (lit.) |

| Flash Point | 130.0 ± 27.3 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate neurotransmission and exhibit anti-cancer properties by influencing signal transduction pathways related to cell proliferation and apoptosis.

Key Mechanisms:

- Dopaminergic Modulation: The compound acts as a stabilizer for dopamine neurotransmission, potentially impacting conditions such as schizophrenia and Parkinson's disease.

- Antitumor Activity: Research indicates that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Biological Studies and Case Reports

Several studies have explored the biological effects of this compound:

- Anticancer Activity: A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis in cancer cells.

- Neuroprotective Effects: In models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting potential applications in neurodegenerative diseases.

- Protein Kinase Inhibition: Research has indicated that this compound may inhibit specific protein kinases involved in cancer progression, making it a candidate for further development as an anti-cancer agent.

Comparative Analysis

The biological activity of this compound can be compared with other halogenated benzoic acids:

| Compound | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Present | Dopaminergic modulation |

| 4-Bromo-5-chloro-2,3-difluorobenzoic acid | Moderate | Absent | Cytotoxic effects |

| 3-Chloro-2-fluorobenzoic acid | Limited | Present | Antioxidant properties |

Propiedades

IUPAC Name |

3-bromo-2-chloro-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-4-5(9)2(7(12)13)1-3(10)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWUOIWVSKCFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.